molecular formula C10H17NO2 B13524010 tert-butyl N-(but-3-yn-2-yl)-N-methylcarbamate

tert-butyl N-(but-3-yn-2-yl)-N-methylcarbamate

Cat. No.: B13524010
M. Wt: 183.25 g/mol
InChI Key: GOPJCENSQSILMD-UHFFFAOYSA-N
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Description

Tert-butyl N-(but-3-yn-2-yl)-N-methylcarbamate is a chemical compound with the molecular formula C9H15NO2. It is a carbamate derivative, which means it contains a carbamate group (a functional group consisting of a carbonyl group attached to an amine group). This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(but-3-yn-2-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne derivative. One common method is the reaction of tert-butyl carbamate with but-3-yn-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(but-3-yn-2-yl)-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Tert-butyl N-(but-3-yn-2-yl)-N-methylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(but-3-yn-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(but-3-yn-2-yl)carbamate
  • tert-Butyl N-(but-3-yn-2-yl)-N-ethylcarbamate

Uniqueness

Tert-butyl N-(but-3-yn-2-yl)-N-methylcarbamate is unique due to its specific structure, which includes a tert-butyl group, an alkyne group, and a carbamate group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

tert-butyl N-but-3-yn-2-yl-N-methylcarbamate

InChI

InChI=1S/C10H17NO2/c1-7-8(2)11(6)9(12)13-10(3,4)5/h1,8H,2-6H3

InChI Key

GOPJCENSQSILMD-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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